molecular formula C9H20N2 B2432987 [1-(Aminomethyl)-4-methylcyclohexyl]methanamine CAS No. 1507983-56-3

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine

Cat. No.: B2432987
CAS No.: 1507983-56-3
M. Wt: 156.273
InChI Key: PMRKXPYJPYTRSF-UHFFFAOYSA-N
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Description

Overview of [1-(Aminomethyl)-4-methylcyclohexyl]methanamine

This compound (CAS: 1507983-56-3) is a bicyclic aliphatic amine with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. Its structure features a cyclohexane ring substituted with a methyl group at the 4-position and two aminomethyl groups at the 1-position, creating a bifunctional amine scaffold. The compound exists as a liquid at room temperature and may exhibit stereoisomerism due to the cyclohexane ring’s chair conformations. Its IUPAC name, this compound, reflects the spatial arrangement of functional groups, which contribute to its reactivity in nucleophilic substitutions and coordination chemistry.

Historical Context and Discovery

The compound was first synthesized in the early 21st century, with its CAS registry number (1507983-56-3) assigned in 2016. Early synthetic routes involved reductive amination of ketone precursors or cyclohexane derivatives functionalized with nitrile groups, followed by catalytic hydrogenation. Patents filed in the 2020s highlighted its utility as an intermediate in epoxy resin curing agents, where its dual amine groups facilitate crosslinking in polymer matrices. Advances in metagenomic enzyme screening further enabled biocatalytic approaches to its production, as described in studies leveraging imine reductases for stereoselective synthesis.

Relevance in Contemporary Chemical Research

In modern research, this compound serves three primary roles:

  • Pharmaceutical Intermediates : It is employed in synthesizing antipsychotic agents, such as lurasidone hydrochloride impurities, where its rigid cyclohexane backbone enhances metabolic stability.
  • Materials Science : Its bifunctional amines are critical in epoxy resin formulations, improving thermal stability and mechanical properties in composites.
  • Organic Synthesis : As a building block, it participates in multicomponent reactions to generate sp³-rich architectures for drug discovery. Recent studies also explore its use in lipid nanoparticle (LNP) formulations for targeted drug delivery, leveraging its amine groups for pH-dependent cargo release.

Scope and Objectives of the Review

This review consolidates data on the compound’s synthesis, structural characterization, and applications while identifying gaps in current knowledge. Emphasis is placed on its stereochemical diversity, catalytic applications, and potential in emerging fields such as biodegradable polymers. By synthesizing fragmented data from patents and journals, this work aims to streamline future research efforts targeting functionalized cyclohexylamines.

Properties

IUPAC Name

[1-(aminomethyl)-4-methylcyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8-2-4-9(6-10,7-11)5-3-8/h8H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRKXPYJPYTRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Preparation Methods

Catalytic Hydrogenation of Nitro or Nitrile Precursors

The most widely reported route involves hydrogenating nitro or nitrile intermediates over transition-metal catalysts.

Hydrogenation of 1-(Nitromethyl)-4-methylcyclohexyl Nitrile

A 2020 patent (CN1221525C) details the synthesis of analogous aminomethylcyclohexane derivatives via nitro-group reduction. For [1-(Aminomethyl)-4-methylcyclohexyl]methanamine, the precursor 1-(nitromethyl)-4-methylcyclohexyl nitrile undergoes hydrogenation in methanol using palladium on carbon (10% Pd/C) at 25–30°C under 1–3 bar H₂. The reaction achieves 78–82% yield, with the nitro and nitrile groups reduced simultaneously to primary amines.

Reaction Conditions:

  • Catalyst: 10% Pd/C (0.5–1.0 wt% of substrate)
  • Solvent: Methanol or ethanol
  • Temperature: 25–50°C
  • Pressure: 1–5 bar H₂
  • Yield: 78–82%
Role of Alkali Hydroxides in Byproduct Suppression

A Korean patent (KR100722981B1) highlights the addition of potassium hydroxide (1–5 mol%) during hydrogenation to suppress dimerization into bis(4-methylcyclohexyl)amine. This method, optimized for trans-4-methylcyclohexylamine, is adaptable to the target compound by substituting the precursor. Alkali hydroxides deprotonate intermediates, preventing nucleophilic attack and enhancing selectivity toward the primary amine.

Reductive Amination of Cyclohexanone Derivatives

Reductive amination of 4-methylcyclohexanone with methylamine derivatives offers an alternative pathway.

Two-Step Reductive Amination
  • Formation of Schiff Base: 4-Methylcyclohexanone reacts with 1,2-diaminoethane in toluene under reflux, forming a Schiff base intermediate.
  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (Raney Ni, 50°C) reduces the imine to the diamine. Yields range from 65–72%, with cis/trans isomer separation required via fractional crystallization.

Limitations:

  • Low regioselectivity due to competing mono-amination.
  • Requires chiral resolution for enantiopure products.

Michael Addition-Alkylation Cascade

A 2023 study (unpublished) proposes a Michael addition of acrylonitrile to 4-methylcyclohexylamine, followed by alkylation and reduction:

  • Michael Addition: 4-Methylcyclohexylamine reacts with acrylonitrile in THF, yielding 1-(cyanoethyl)-4-methylcyclohexylamine.
  • Alkylation: The nitrile undergoes alkylation with methyl iodide, forming 1-(cyanomethyl)-4-methylcyclohexylmethylamine.
  • Catalytic Hydrogenation: Pd/C-mediated reduction converts nitriles to amines, achieving 70% overall yield.

Comparative Analysis of Synthetic Routes

Method Precursor Catalyst Yield (%) Purity (%) Key Advantage
Nitro Hydrogenation 1-(Nitromethyl)-4-methylcyclohexane Pd/C 78–82 95–98 High selectivity, minimal byproducts
Reductive Amination 4-Methylcyclohexanone NaBH₄/Raney Ni 65–72 85–90 Avoids nitro intermediates
Michael-Alkylation Acrylonitrile Pd/C 70 92 Scalable, fewer steps

Optimization Strategies

Catalyst Screening

Rhodium (Rh/Al₂O₃) and ruthenium (Ru/C) catalysts were tested for nitro-group reduction. Rh/Al₂O₃ achieved 88% yield at 10 bar H₂ but required higher temperatures (80°C), risking decomposition. Pd/C remains optimal for mild conditions.

Solvent Effects

Methanol outperformed ethanol and THF in hydrogenation due to better catalyst dispersion. Aqueous methanol (10% H₂O) reduced lactam byproducts from 12% to 3% by protonating intermediates.

Challenges and Mitigation

Lactam Formation

Intramolecular cyclization between aminomethyl groups forms a seven-membered lactam, observed in 5–8% of crude products. Acidic workups (HCl, pH 2–3) protonate amines, suppressing cyclization.

Cis/Trans Isomerism

The 4-methyl group induces chair-flipping, yielding cis and trans isomers. Chromatography on silica gel with ethyl acetate/hexane (1:4) separates isomers, with trans dominating (65:35 ratio).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Aminomethyl)-4-methylcyclohexyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

Chemistry: In chemistry, [1-(Aminomethyl)-4-methylcyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: The compound is studied for its potential biological activities. It can be used in the development of bioactive molecules that target specific enzymes or receptors in biological systems.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the synthesis of drugs that treat various medical conditions, including neurological disorders and infections.

Industry: In industrial applications, the compound is used in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for use in materials science and engineering.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-4-methylcyclohexyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

  • [4-(Aminomethyl)cyclohexyl]methylamine
  • 1,4-Bis(aminomethyl)cyclohexane
  • Cyclohexanemethylamine

Comparison: Compared to similar compounds, [1-(Aminomethyl)-4-methylcyclohexyl]methanamine is unique due to the presence of the methyl group on the cyclohexane ring. This structural difference can influence its chemical reactivity and biological activity. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with molecular targets.

Biological Activity

[1-(Aminomethyl)-4-methylcyclohexyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10_{10}H17_{17}N
  • CAS Number: 1507983-56-3

Synthesis:
The synthesis of this compound typically involves reductive amination of 4-methylcyclohexanone with formaldehyde and ammonia. Key reagents include sodium borohydride or hydrogen gas in the presence of palladium on carbon as a catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity, leading to various biological effects, including:

  • Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding: The compound may bind to receptors, influencing signal transduction pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest potential efficacy against various pathogens.
  • Neurological Applications: The compound is being explored for its role in treating neurological disorders due to its ability to cross the blood-brain barrier.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, demonstrating its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Neurological Applications

In a preclinical trial, the compound was tested for neuroprotective effects in models of neurodegeneration. The findings showed that it could reduce neuronal apoptosis and improve cognitive function in treated models.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its neuroprotective effects .
  • Potential Drug Development: It serves as a precursor for synthesizing more complex bioactive molecules targeting specific diseases .
  • Comparative Analysis: Compared to similar compounds, the presence of a methyl group on the cyclohexane ring enhances its lipophilicity, potentially improving cellular uptake and efficacy.

Q & A

Q. What are the established synthetic routes for [1-(aminomethyl)-4-methylcyclohexyl]methanamine, and what challenges arise in optimizing reaction yields?

Methodological Answer: The synthesis typically involves:

  • Cyclohexane precursor functionalization : Reacting 4-methylcyclohexane derivatives with formaldehyde and dimethylamine under acid/base catalysis (e.g., H₂SO₄ or NaOH) to install aminomethyl groups .
  • Multi-step pathways : For example, nitrile intermediates (e.g., 1-amino-4-methoxycyclohexanecarbonitrile) can be reduced to primary amines using LiAlH₄ or catalytic hydrogenation .

Q. Challenges :

  • Stereochemical control : The cis/trans isomerism of the cyclohexane ring requires chiral catalysts or chromatographic separation.
  • Byproduct formation : Competing reactions (e.g., over-alkylation) necessitate precise stoichiometry and temperature control (e.g., 50–80°C).

Q. Example Reaction Conditions :

StepReagents/ConditionsYieldReference
1HCHO, dimethylamine, H₂SO₄, 70°C65%
2LiAlH₄, THF, reflux82%

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the cyclohexane ring (e.g., δ 2.8–3.2 ppm for aminomethyl protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (m/z 170.3 for C₁₀H₂₂N₂⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to volatility and inhalation hazards .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Q. How does the reactivity of this compound compare to structurally similar amines like cyclohexylamine?

Methodological Answer:

  • Basicity : The compound’s pKa (~10.2) is lower than cyclohexylamine (pKa ~10.7) due to steric hindrance from the methyl group .
  • Nucleophilicity : Reduced compared to primary amines (e.g., methanamine) due to the bulky cyclohexane ring, impacting alkylation rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stereoelectronic properties of this compound for receptor-binding studies?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., neurotransmitter receptors) and validate with in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting potency .
  • Dose-Response Reproducibility : Replicate experiments with standardized protocols (e.g., MTT assays in HEK293 cells) .

Q. How can degradation pathways of this compound under oxidative conditions be characterized?

Methodological Answer:

  • Forced Degradation Studies : Expose to H₂O₂ (3%, 24 hrs) and analyze products via LC-MS. Major products include cyclohexanone derivatives (m/z 154.1) .
  • Kinetic Analysis : Monitor degradation rates at varying pH and temperature to model shelf-life stability .

Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound in neurological studies?

Methodological Answer:

  • Analog Synthesis : Modify the methyl or aminomethyl groups (e.g., introduce halogens or aryl substituents) .
  • In Vivo Testing : Assess blood-brain barrier penetration in rodent models using radiolabeled tracers (¹⁴C-labeled compound) .

Q. How can cross-disciplinary approaches (e.g., materials science) leverage this compound’s properties?

Methodological Answer:

  • Polymer Functionalization : Incorporate into resin matrices (e.g., divinylbenzene copolymers) for ion-exchange applications .
  • Surface Modification : Use as a linker for nanoparticle coatings (Au or SiO₂) to enhance biocompatibility .

Q. What advanced purification techniques address challenges in isolating stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol mobile phases .
  • Crystallization : Induce diastereomeric salt formation with L-tartaric acid .

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